molecular formula C31H39NO5 B1264054 Pyrrospirone B

Pyrrospirone B

Cat. No.: B1264054
M. Wt: 505.6 g/mol
InChI Key: HECJLRHOFZNKOS-ZAYAPDTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrospirone B is a cytotoxic natural product isolated from the endophytic fungus Neonectria ramulariae Wollenw KS-246 . This compound belongs to the pyrrospirones, a family of fungal alkaloids characterized by a complex fused-ring system, and its absolute stereostructure has been elucidated through comprehensive spectroscopic analysis, including 1D and 2D NMR techniques . In biological studies, this compound has demonstrated significant research value for its ability to induce programmed cell death (apoptosis) in human promyelocytic leukemia HL-60 cells . This apoptosis-inducing activity makes it a compound of interest for investigating novel pathways of cell death and for exploring potential therapeutic strategies in cancer research. Related compounds from the same structural family, such as those isolated from the marine fungus Penicillium sp. ZZ380, have shown potent antiproliferative activity against human glioma cell lines (U87MG and U251) and antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , highlighting the broader pharmacological potential of this class of molecules. This product is intended for research purposes only, providing scientists with a tool for chemical biology and oncological investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H39NO5

Molecular Weight

505.6 g/mol

IUPAC Name

(1S,3S,4S,7S,8S,10R,12S,13R,14S,21R,25S,26S)-3,21-dihydroxy-6,8,10,12-tetramethyl-15-oxa-22-azaheptacyclo[12.9.3.216,19.11,21.04,25.07,26.08,13]nonacosa-5,16,18,28-tetraene-23,24-dione

InChI

InChI=1S/C31H39NO5/c1-15-9-16(2)25-26-23-22-20(10-17(3)24(23)29(25,4)11-15)21(33)13-30(27(22)34)14-31(36,32-28(30)35)12-18-5-7-19(37-26)8-6-18/h5-8,10,15-16,20-26,33,36H,9,11-14H2,1-4H3,(H,32,35)/t15-,16+,20-,21+,22+,23-,24-,25+,26+,29+,30+,31-/m1/s1

InChI Key

HECJLRHOFZNKOS-ZAYAPDTBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@@H]5[C@H](C=C([C@H]4[C@@]2(C1)C)C)[C@H](C[C@@]6(C5=O)C[C@](CC7=CC=C(O3)C=C7)(NC6=O)O)O)C

Canonical SMILES

CC1CC(C2C3C4C5C(C=C(C4C2(C1)C)C)C(CC6(C5=O)CC(CC7=CC=C(O3)C=C7)(NC6=O)O)O)C

Synonyms

pyrrospirone B

Origin of Product

United States

Discovery and Isolation Methodologies for Pyrrospirone B and Analogues

Initial Isolation of Pyrrospirone B from Endophytic Fungi

This compound, along with its counterpart Pyrrospirone A, was first brought to scientific attention through its isolation from an endophytic fungus. nih.gov This discovery highlighted the potential of these microorganisms as a source of novel chemical entities.

Identification of Producing Fungal Strains

The original producing organism of this compound was identified as the endophytic fungus Neonectria ramulariae (strain KS-246). nih.govscilit.com Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a well-known reservoir of unique secondary metabolites. The isolation from N. ramulariae underscored the importance of exploring these ecological niches for new natural products. nih.govnaturalproducts.net This fungus has been a source for a variety of tyrosine-decahydrofluorene derivatives, a class to which pyrrospirones belong. cjnmcpu.com

Cultivation Conditions for Production

The production of Pyrrospirone A and B by Neonectria ramulariae KS-246 was achieved through cultivation on unpolished rice cultures. nih.gov This solid-state fermentation method is a common technique used in mycology to stimulate the production of secondary metabolites that may not be expressed in liquid culture conditions. The choice of substrate and cultivation parameters are critical factors that can significantly influence the metabolic output of a fungus.

Discovery and Isolation of Pyrrospirone Analogues

Following the initial discovery, numerous analogues of pyrrospirones have been isolated from a variety of fungal sources, particularly those of marine origin. mdpi.comresearchgate.net This has expanded the chemical diversity of this compound class and led to the identification of new bioactive molecules.

Sourcing from Marine-Derived Fungi

Marine environments have proven to be a rich source of novel fungal species that produce a wide array of secondary metabolites. Several species of the genus Penicillium isolated from marine habitats have been identified as prolific producers of pyrrospirone analogues. mdpi.comresearchgate.net

Notable examples include:

Penicillium sp. ZZ380 : Isolated from a wild sea crab (Pachygrapsus crassipes), this strain has yielded a series of new pyrrospirones, designated C through I. mdpi.comresearchgate.netnih.gov Further investigation of this strain under different culture conditions led to the discovery of Pyrrospirone J and another unique analogue, Penicipyrroether A. mdpi.comnih.gov

Penicillium sp. SCSIO 41512 : This fungus, derived from a soft coral in the South China Sea, has been a source of a significant number of decahydrofluorene-class alkaloids, including Pyrrospirones K-Q and R-Y. nih.govcjnmcpu.comnih.govacs.orgacs.orgacs.org The production of different analogues was influenced by the culture medium, with some being produced in potato dextrose (PD) medium and others in a rice-based medium. cjnmcpu.com

Penicillium sp. ZZ1750 : Isolated from a marine mud sample, this strain has also contributed to the discovery of new bioactive compounds. mdpi.commdpi.comnih.govmdpi.com While it produces a range of metabolites, its connection to pyrrospirone production highlights the widespread distribution of the genetic pathways for these compounds in marine Penicillium species. mdpi.comnih.gov

The following table summarizes the pyrrospirone analogues and their producing fungal strains:

Fungal StrainIsolated Pyrrospirone AnaloguesSource
Neonectria ramulariae KS-246Pyrrospirone A, this compoundEndophytic fungus nih.govnaturalproducts.net
Penicillium sp. ZZ380Pyrrospirones C-I, Pyrrospirone JMarine-derived fungus (from crab) mdpi.comresearchgate.netnih.gov
Penicillium sp. SCSIO 41512Pyrrospirones K-Q, Pyrrospirones R-YMarine-derived fungus (from soft coral) nih.govcjnmcpu.comnih.govacs.org
Penicillium sp. ZZ1750Various bioactive compoundsMarine-derived fungus (from mud) mdpi.comnih.gov

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a classical and effective strategy for the isolation of novel bioactive natural products. nih.gov This approach involves the systematic separation of a crude extract into fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated.

This method was instrumental in the discovery of several pyrrospirone analogues. For instance, the investigation of extracts from Penicillium sp. ZZ1750 for antiproliferative activity against human glioma cells led to the isolation of various bioactive compounds. nih.gov Similarly, the screening of extracts from Penicillium sp. ZZ380 for antiglioma and antimicrobial activities guided the isolation of pyrrospirones C-I and G, respectively. researchgate.netmdpi.com The process typically involves initial extraction with solvents like ethyl acetate (B1210297), followed by chromatographic techniques such as column chromatography over ODS (octadecyl-silica) and high-performance liquid chromatography (HPLC) to purify the active constituents. nih.gov

Advanced Natural Product Discovery Approaches

Modern natural product discovery has moved beyond traditional methods to incorporate more advanced and efficient strategies. mdpi.comnih.gov The "One Strain, Many Compounds" (OSMAC) approach, for example, involves systematically altering cultivation parameters such as media composition, temperature, and aeration to induce the expression of silent biosynthetic gene clusters, leading to the production of novel metabolites. nih.govfrontiersin.org This strategy was successfully employed with Penicillium sp. ZZ380, where changing the culture medium from BMPM to PDB liquid medium resulted in the production of the novel alkaloid Penicipyrroether A. mdpi.com

Furthermore, advances in analytical techniques and computational tools are revolutionizing the field. nih.govmdpi.com Metabolomic profiling, which provides a comprehensive analysis of the small-molecule metabolites in a sample, can be coupled with genomic data to predict and identify novel compounds. rsc.org Techniques like HPLC-UV-targeted isolation, which focuses on compounds with specific UV absorption characteristics typical of a chemical class, have been used to specifically target and isolate new decahydrofluorene-class alkaloids from Penicillium sp. SCSIO 41512. cjnmcpu.com The structures of these complex molecules are then elucidated using a combination of spectroscopic methods, including NMR and high-resolution mass spectrometry, as well as computational methods like ECD (Electronic Circular Dichroism) calculations and X-ray crystallography. mdpi.comcjnmcpu.com

Top-Down Approaches in Metabolite Discovery

Top-down approaches in natural product discovery are characterized by an initial focus on the organism and its expressed metabolites, often guided by bioactivity screening. researchgate.netmdpi.com This classical method involves cultivating a microorganism, preparing extracts of its metabolic products, and then testing these extracts for desired biological activities, such as antimicrobial or cytotoxic effects. tandfonline.commdpi.com If an extract shows promise, a process of bioassay-guided fractionation is undertaken to isolate the specific compound responsible for the activity. researchgate.netacs.org Only after isolation and structural elucidation is the genetic basis for the compound's production investigated. tandfonline.com

The initial discovery of this compound from the endophytic fungus Neonectria ramulariae serves as an example of this top-down strategy. nih.gov Researchers cultivated the fungus on unpolished rice, and subsequent isolation and spectroscopic analysis of the metabolites led to the identification of Pyrrospirone A and this compound. nih.gov The compounds were then evaluated for their biological effects, where they were found to exhibit cytotoxicity and induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov This process, moving from the whole organism's metabolic output to the identification of a specific bioactive molecule, is the hallmark of the top-down approach. This traditional, phenotype-first strategy remains a cornerstone of natural product discovery, directly linking chemical compounds to their biological functions from the outset. tandfonline.com

Bottom-Up Strategies: Genome Mining and Activation of Silent Gene Clusters

In contrast to top-down methods, bottom-up strategies begin with the organism's genetic blueprint. mdpi.com With the advent of rapid and affordable genome sequencing, it has become evident that fungi possess a vast number of biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.comresearchgate.net These "silent" or "cryptic" BGCs represent a massive, untapped reservoir of chemical diversity. mdpi.com Bottom-up approaches, therefore, leverage bioinformatics and genetic engineering to unlock this potential. mdpi.com

Genome mining is a key bottom-up technique that involves scanning the genome of a microorganism for sequences that encode enzymes known to be involved in the biosynthesis of secondary metabolites, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). mdpi.commdpi.comnih.gov These enzymes are responsible for assembling complex molecules like the pyrrospirones. mdpi.comcjnmcpu.com By identifying PKS and NRPS gene clusters, researchers can predict the potential of a fungus to produce novel compounds, even if they are not being produced in the lab. mdpi.comresearchgate.net While the specific biosynthetic gene cluster for this compound in Neonectria ramulariae has not yet been reported, the pyrrospirones are known to be hybrid PKS-NRPS products. semanticscholar.org Future genome mining of N. ramulariae could therefore be employed to identify the BGC responsible for this compound production, providing insights into its biosynthesis and opportunities for genetic manipulation to create novel analogues.

One Strain, Many Compounds (OSMAC) Activation

A powerful strategy that bridges the gap between the genetic potential (bottom-up) and the metabolic output (top-down) is the "One Strain, Many Compounds" (OSMAC) approach. mdpi.comnih.gov This method is based on the principle that the expression of silent or poorly expressed BGCs can be triggered by systematically altering cultivation parameters. nih.govnih.gov By changing factors such as the culture medium composition, temperature, pH, aeration, or by co-cultivating the fungus with other microorganisms, researchers can induce a single fungal strain to produce a diverse array of secondary metabolites that are not seen under standard conditions. mdpi.com

While the initial discovery of this compound followed a more traditional path, the OSMAC strategy has been explicitly and successfully used to discover a range of its analogues. For instance, the marine-derived fungus Penicillium sp. ZZ380 was first found to produce pyrrospirones C–I when grown in a specific liquid medium (BMPM). nih.gov In a subsequent study, researchers applied the OSMAC approach by cultivating the same fungus in a different medium, potato dextrose broth (PDB), which led to the isolation of the novel analogues Penicipyrroether A and Pyrrospirone J. mdpi.com Similarly, researchers investigating Penicillium sp. SCSIO 41512 first isolated pyrrospirones K–Q using a potato dextrose medium. cjnmcpu.com By changing the culture substrate to rice medium, they were able to induce the production of eight new analogues, pyrrospirones R–Y. cjnmcpu.com These examples clearly demonstrate the efficacy of the OSMAC approach in unlocking the cryptic biosynthetic potential of fungi to yield novel members of the pyrrospirone family. nih.gov

Data on this compound and Analogues

The following table summarizes the discovery of this compound and several of its analogues.

Compound NameProducing OrganismDiscovery Context
This compound Neonectria ramulariae KS-246Isolated from rice culture; discovery via top-down, bioactivity-guided approach. nih.gov
Pyrrospirones C–I Penicillium sp. ZZ380Isolated from BMPM liquid medium culture. nih.gov
Penicipyrroether A Penicillium sp. ZZ380Discovered via OSMAC approach by changing culture to PDB medium. mdpi.com
Pyrrospirone J Penicillium sp. ZZ380Discovered via OSMAC approach by changing culture to PDB medium. mdpi.com
Pyrrospirones K–Q Penicillium sp. SCSIO 41512Isolated from potato dextrose medium. mdpi.com
Pyrrospirones R–Y Penicillium sp. SCSIO 41512Discovered via OSMAC approach by changing culture to rice medium. cjnmcpu.com

Structural Elucidation and Stereochemical Characterization of Pyrrospirone B and Analogues

Spectroscopic Techniques for Structural Determination

The foundational methods for determining the molecular structure of novel compounds like Pyrrospirone B and its related analogues involve a synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques reveal the elemental composition, molecular weight, and the intricate network of carbon-hydrogen frameworks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The structural backbone of pyrrospirone alkaloids is pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.org

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations (relative numbers), while the ¹³C NMR spectrum shows the number of unique carbon atoms. For instance, in the analysis of pyrrospirone analogues, ¹H NMR spectra typically show characteristic signals for aromatic, olefinic, and aliphatic protons, including several methyl groups. cjnmcpu.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). By revealing these spin-spin coupling networks, researchers can trace out molecular fragments. For example, COSY correlations are crucial for establishing the proton sequences within the decahydrofluorene skeleton of pyrrospirone compounds. mdpi.comacgpubs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for definitively assigning which protons are bonded to which carbons, marrying the ¹H and ¹³C data. mdpi.comacgpubs.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to connecting the fragments identified by COSY. It shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations allow for the assembly of the complete carbon skeleton, including the connection of quaternary carbons (carbons with no attached protons) to the rest of the molecule. acs.orgmdpi.com For example, HMBC correlations can confirm the ether linkage between the benzene (B151609) ring and the tetracyclic system in related alkaloids. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. NOESY is critical for determining the relative stereochemistry of the molecule, showing which substituents are on the same face of a ring system ('syn') versus on opposite faces ('anti'). nih.gov In related structures, NOESY correlations between specific protons have been used to define the orientation of different parts of the molecule relative to each other. nih.gov

A representative dataset illustrating the type of information gathered from these experiments for a pyrrospirone analogue is shown below.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrospirone Analogue (Pyrrospirone J) in DMSO-d₆. mdpi.com

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey COSY/NOESY Correlations
258.23.15, mC-3, C-4, C-28COSY: H-3; NOESY: H-4
332.11.75, mC-2, C-4, C-5COSY: H-2, H-4
442.52.98, mC-2, C-5, C-13COSY: H-3, H-5; NOESY: H-2
545.11.95, mC-4, C-6, C-13COSY: H-4, H-6
682.34.55, d (10.5)C-5, C-7, C-11COSY: H-5, H-7
1065.43.41, d (4.0)C-8, C-9, C-11, C-12COSY: H-11
1575.9---
21172.1---

To further confirm structural assignments, especially in cases of complex stereochemistry or ambiguity, computational methods are employed. The chemical shifts of ¹³C atoms can be calculated for a proposed structure using quantum mechanics, often employing density functional theory (DFT). These predicted shifts are then compared to the experimental values. A strong correlation and low mean deviation between the calculated and experimental data provide powerful evidence for the correctness of the proposed structure and its configuration. nih.gov For example, the structure of Pyrrospirone J was supported by a regression analysis comparing its experimental ¹³C NMR data against values calculated at the mPW1PW91-SCRF(DMSO)/6-311+g(d,p) level, which showed excellent agreement. mdpi.com

1D and 2D NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a critical first step in structural analysis that provides the exact mass of the compound with high precision. This allows for the unambiguous determination of the molecular formula by calculating the combination of atoms (C, H, N, O, etc.) that corresponds to the measured mass. For example, Pyrrospirone J was determined to have a molecular formula of C₃₀H₃₇NO₆ based on its HRESIMS ion peak at m/z 508.2711 [M+H]⁺ (calculated for C₃₀H₃₈NO₆, 508.2699). mdpi.com This information is fundamental, establishing the elemental composition and the degree of unsaturation (a count of rings and double/triple bonds) before NMR analysis begins.

Chiroptical Methods for Absolute Configuration Assignment

While NMR and HRESIMS can define the planar structure and relative stereochemistry, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Determining the absolute configuration requires chiroptical techniques.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. The modern approach involves comparing the experimental ECD spectrum with theoretical spectra calculated for possible stereoisomers. cjnmcpu.com Using time-dependent density functional theory (TD-DFT), the ECD spectra for different possible absolute configurations (e.g., enantiomers) of a proposed structure are calculated. mdpi.com The absolute configuration is then assigned by finding the best match between the experimental spectrum and one of the calculated spectra. mdpi.commdpi.com This method has become the standard for assigning the absolute stereochemistry of new members of the pyrrospirone family, such as Pyrrospirones J and R-Y, providing definitive proof of their three-dimensional structures. cjnmcpu.commdpi.com

Modified Mosher's Method

The modified Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols and amines. umn.edu This method involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. umn.edu By analyzing the differences in the 1H NMR chemical shifts (Δδ S-R) of the protons near the newly formed ester linkage, the absolute stereochemistry of the alcohol can be deduced. umn.edu

In the study of pyrrospirones and related compounds, the modified Mosher's method has been instrumental. For instance, the absolute stereostructures of pyrrospirones A and B were elucidated using a combination of spectroscopic techniques, including the modified Mosher's method. nih.gov This approach was critical in assigning the absolute configuration of the bicyclic decalin ring system within these molecules. researchgate.net Similarly, the absolute configurations of other complex natural products, such as penipyridinone B and pseudoceroximes, have been determined using this method in conjunction with other analytical data. researchgate.netresearchgate.netmdpi.com The process involves reacting the compound with both (R)- and (S)-MTPA chloride to yield the respective MTPA esters. mdpi.com The subsequent analysis of the 1H NMR spectra of these esters allows for the definitive assignment of the stereocenter. mdpi.com

Optical Rotation (OR) Calculations

Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. numberanalytics.com The direction and magnitude of this rotation are unique to a specific enantiomer and are measured using a polarimeter. libretexts.org While experimental measurement of optical rotation is a standard characterization technique, the calculation of optical rotation using quantum chemical methods provides a powerful tool for assigning the absolute configuration of chiral molecules, especially when authentic samples are not available for direct comparison. numberanalytics.com

The stereochemistry of compounds can be confirmed by comparing the experimentally measured optical rotation with the calculated values. researchgate.net In the study of novel natural products, such as penipyridinone B, optical rotation calculations have been used alongside other methods like Mosher's method and ECD calculations to confidently determine the absolute stereochemistry. researchgate.netmdpi.com The sign of the optical rotation, whether positive (dextrorotatory) or negative (levorotatory), is a key piece of data in this analysis. researchgate.netlibretexts.org

Single-Crystal X-ray Diffraction Analysis for Definitive Structural Confirmation

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. mdpi.com It provides precise information about bond lengths, bond angles, and the absolute configuration of all stereocenters within the molecule.

This powerful method has been pivotal in confirming the structures of several pyrrospirone analogues. For example, the absolute configuration of pyrrospirone D was confirmed by X-ray diffraction analysis. researchgate.net Similarly, the structures of novel compounds like penicipyrroether A and pyrrospirones K and Q were established through single-crystal X-ray diffraction. mdpi.comacs.org The resulting crystal structure provides a definitive model of the molecule, as was the case for penicipyrroether A, which was obtained as colorless block crystals suitable for analysis. mdpi.com The successful application of this technique depends on the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging endeavor. mdpi.com

Comparative Structural Analysis within the Pyrrospirone Series

The pyrrospirone family of natural products exhibits remarkable structural diversity, providing a rich platform for comparative structural analysis. This analysis reveals key differences and similarities in their complex architectures, offering insights into their biosynthetic origins and structure-activity relationships.

Identification of Unique Polycyclic Fused Ring Systems (e.g., 6/5/6/5 vs. 6/5/6/6)

A key distinguishing feature among the pyrrospirones and related compounds is the nature of their polycyclic fused ring systems. While many pyrrospirones possess a 6/5/6/6 fused ring system, several analogues feature a unique 6/5/6/5 polycyclic fusion. researchgate.netmdpi.com For instance, penicipyrroether A and pyrrospirone J are notable for their 6/5/6/5 ring system, which sets them apart from pyrrospirones C-I that have the more common 6/5/6/6 framework. mdpi.com This structural variation, particularly in the D-ring, which can be a five-membered ether ring instead of a cyclohexanone, highlights the modularity of the biosynthetic machinery responsible for producing these compounds. mdpi.com Further complexity is seen in compounds like perp-yrrospirone A, which has a 6/5/6/8/5/13/6 oxa-hexacyclic scaffold, and pyrrospirones K and R, which exhibit 6/5/6/8/5/6/13 and 6/5/6/5/6/13 polycyclic systems, respectively. acs.orgnih.govresearchgate.netcjnmcpu.com

Table 1: Polycyclic Fused Ring Systems in Pyrrospirone Analogues
CompoundPolycyclic Fused Ring SystemReference
Pyrrospirones C-I6/5/6/6 mdpi.com
Penicipyrroether A6/5/6/5 researchgate.netmdpi.com
Pyrrospirone J6/5/6/5 mdpi.com
Pyrrospirone K6/5/6/8/5/6/13 acs.orgnih.gov
Pyrrospirone M6/5/6/5/6/13 acs.org
Perpyrrospirone A6/5/6/8/5/13/6 researchgate.net
Pyrrospirone R6/5/6/5/6/13 cjnmcpu.com

Characterization of the Decahydrofluorene Skeleton and Other Core Motifs

The decahydrofluorene skeleton is a recurring and defining structural motif within the hirsutellone, pyrrocidine, and pyrrospirone families of fungal metabolites. researchgate.netmdpi.com These decahydrofluorene-class alkaloids are characterized by a unique 12- or 13-membered ether ring that incorporates a tricyclic decahydrofluorene core, a para-phenyl ether, and a γ-lactam or succinimide (B58015) moiety. acs.org The fused researchgate.netresearchgate.netmdpi.com tricarbocyclic decahydrofluorene system is a common feature. mdpi.com The structural elucidation of these compounds involves detailed analysis of 2D NMR data, including 1H-1H COSY and HMBC correlations, to piece together the decahydrofluorene moiety and its connections to the rest of the molecule. mdpi.com For example, in the analysis of xenoacremones, the proton spin systems and key HMBC correlations were used to confirm the presence of the decahydrofluorene skeleton. mdpi.com

Biosynthetic Pathways and Genetic Insights into Pyrrospirone B Production

Proposed Biochemical Origins of Pyrrospirones

The biosynthesis of pyrrospirones is believed to follow a pathway that merges elements of polyketide and amino acid metabolism, resulting in their characteristic structural features.

Identification of Key Precursors and Biosynthetic Intermediates (e.g., GKK1032A1/A2 derivatives)

The biosynthesis of pyrrospirones is thought to originate from the amino acid L-tyrosine and a polyketide chain. nih.govacs.org Labeling studies have indicated that compounds like GKK1032s are derived from L-tyrosine, nine acetate (B1210297) units, and L-methionine, which acts as a methyl donor. nih.gov

A key intermediate in the formation of many pyrrospirones is believed to be a dehydro-derivative of GKK1032A2. mdpi.com This precursor is thought to undergo further enzymatic modifications to yield the diverse range of pyrrospirone structures. nih.govmdpi.com For instance, the biosynthesis of pyrrospirones C–F and I is proposed to proceed from GKK1032A1 or GKK1032A2 through the oxidation of a vinyl group and subsequent electrophilic cyclization of the resulting epoxide. nih.gov

A proposed biosynthetic pathway for a related compound, penicipyrroether A, also starts from the dehydro-derivative of GKK1032A2. mdpi.com This suggests a common branching point in the biosynthesis of these related fungal metabolites. nih.govmdpi.com

Elucidation of Enzymatic Transformations and Cyclization Mechanisms

The construction of the complex pyrrospirone scaffold involves a series of enzymatic reactions, including chain elongation, cyclization, and oxidative modifications. nih.govescholarship.org

At the heart of pyrrospirone biosynthesis are hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymes. cjnmcpu.comnih.govnih.gov These large, multifunctional proteins are responsible for assembling the core structure of pyrrospirones from simple building blocks. scienceopen.com The PKS portion of the enzyme complex iteratively adds acetate units to build a polyketide chain, while the NRPS module incorporates an amino acid, typically derived from tyrosine. acs.orgnih.gov This hybrid nature allows for the fusion of polyketide and amino acid components, leading to the characteristic chemical framework of pyrrospirones. cjnmcpu.comnih.gov The biosynthesis of related compounds, the hirsutellones, also involves PKS-NRPS complexes that generate a Tyr-C18 linear precursor. researchgate.net

Following the initial assembly by PKS-NRPS, the pyrrospirone backbone undergoes a series of tailoring reactions catalyzed by oxidative enzymes. Flavin-dependent monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs) are crucial in this stage. nih.govnih.gov These enzymes catalyze a variety of oxidation reactions, including hydroxylations and epoxidations, which are essential for the structural maturation and diversification of the pyrrospirone molecules. nih.govmdpi.comebi.ac.uk

FMOs are known for their high chemo-, regio-, and stereoselectivity in catalyzing oxidation reactions. nih.govmdpi.com Cytochrome P450 monooxygenases are also key players in the biosynthesis of many secondary metabolites, often involved in hydroxylation and other oxidative modifications that contribute to the final structure and biological activity of the compounds. nih.govmdpi.com In the biosynthesis of the related pyripyropenes, two cytochrome P450 monooxygenases, P450-1 and P450-2, are responsible for specific hydroxylations at different positions on the molecule. nih.gov

A key feature in the biosynthesis of pyrrospirones and related compounds is the formation of the intricate carbocyclic ring system. acs.org The proposed mechanism for the formation of the tricarbocyclic system in GKK1032A2 involves a novel cyclization process. acs.org This includes the formation of a unique 13-membered macroether ring connecting the tyrosine-derived phenolic group and the polyketide chain. acs.orgmdpi.com Subsequent intramolecular cycloadditions, such as a Diels-Alder reaction, are thought to construct the decahydrofluorene core. escholarship.org The formation of the cis-fused ring system seen in some related compounds is suggested to be enzymatically controlled, possibly by an exo-specific pericyclase. escholarship.org

Involvement of Flavin-Dependent and Cytochrome P450 Monooxygenases

Genetic Basis of Pyrrospirone Biosynthesis

The enzymes responsible for producing pyrrospirone B are encoded by a set of genes organized in a biosynthetic gene cluster (BGC). nih.govfrontiersin.orgfrontiersin.org These clusters typically contain the genes for the core PKS-NRPS enzyme, as well as genes for tailoring enzymes like monooxygenases, reductases, and transporters necessary for the complete biosynthesis and export of the final product. nih.govnih.gov

The identification and analysis of these gene clusters provide valuable insights into the biosynthetic pathway. nih.govfrontiersin.org By using bioinformatic tools like antiSMASH and SMURF, researchers can predict and identify BGCs in fungal genomes. frontiersin.orgfrontiersin.org The functional characterization of genes within these clusters, often through gene knockout experiments, can confirm their role in the biosynthesis of specific metabolites. nih.gov For example, deleting the PKS-NRPS gene in a cluster would be expected to abolish the production of the corresponding compound. nih.gov The presence of genes encoding for cytochrome P450 monooxygenases and FAD-dependent monooxygenases within these clusters further supports their role in the oxidative modifications of the pyrrospirone scaffold. nih.gov

The "One Strain, Many Compounds" (OSMAC) approach, which involves cultivating a fungal strain under different conditions, has been used to activate silent gene clusters and discover new pyrrospirone derivatives. mdpi.comnih.gov This highlights the latent biosynthetic potential encoded within fungal genomes.

Identification and Characterization of Biosynthesis Gene Clusters (BGCs)

The genetic instructions for the biosynthesis of pyrrospirones are encoded within a specific Biosynthesis Gene Cluster (BGC). These clusters are contiguous sets of genes within the fungal genome that code for all the necessary enzymatic machinery, including the core synthases and various tailoring enzymes responsible for the compound's final structure. researchgate.net For the broader family of tyrosine-decahydrofluorene derivatives, which includes pyrrospirones, these are typically hybrid PKS-NRPS clusters. researchgate.netresearchgate.net

A well-characterized example that illuminates the genetic architecture for this class of molecules is the xen gene cluster, responsible for producing the related xenoacremone compounds in Xenoacremonium sinensis. researchgate.netcjnmcpu.com Analysis of this cluster provides a model for understanding the types of genes involved in this compound biosynthesis. The xen cluster comprises several essential genes:

A core hybrid PKS-NRPS gene (xenE) : This megasynthase is responsible for assembling the primary backbone by iteratively condensing malonyl-CoA units (the polyketide portion) and incorporating a tyrosine-derived unit (the non-ribosomal peptide portion). researchgate.net

An enoyl reductase gene (xenG) : This enzyme works in tandem with the PKS-NRPS to perform specific reduction steps during the polyketide chain elongation. researchgate.net

A hydrolase gene (xenA) : This enzyme is involved in the dehydration reaction that forms the characteristic pyrrolidinone moiety. researchgate.net

Genes for tailoring enzymes (e.g., xenC, xenD, xenF) : These genes encode oxidases and other enzymes that perform critical post-PKS-NRPS modifications, such as cyclizations and the formation of ether linkages, which are essential for creating the final multi-ring system. researchgate.netcjnmcpu.com

A transcription factor gene (xenB) : This gene regulates the expression of the other genes within the cluster, ensuring the coordinated production of the biosynthetic enzymes. cjnmcpu.com

The identification of a similar PKS-NRPS gene cluster in pyrrospirone-producing fungi, such as various Penicillium species, is the first step in elucidating the specific pathway to this compound. nih.gov

Methodologies for BGC Confirmation and Pathway Reconstruction

Confirming that a candidate BGC is responsible for producing this compound and deciphering the step-by-step biosynthetic sequence requires a combination of advanced molecular biology and biochemical techniques.

Once the genes within the BGC are identified, enzyme activity profiling is employed to determine the specific function of the proteins they encode. This methodology involves the individual expression of a target gene, often in a bacterial host like E. coli, followed by purification of the enzyme. The isolated enzyme is then incubated with putative substrates to see if it catalyzes the expected chemical reaction.

For instance, in the closely related xenoacremone pathway, this approach was used to unravel the functions of the crucial tailoring enzymes. researchgate.net In vitro assays demonstrated that the enzyme XenF catalyzes a novel sigmatropic rearrangement to form a key intermediate, which is then oxidized by XenD. This product becomes the substrate for XenC, which forges the critical para-cyclophane ether linkage, a hallmark of this molecular family. researchgate.netresearchgate.net Similar enzymatic studies are essential to confirm the roles of the orthologous enzymes in the this compound pathway, validating their proposed functions in building the final complex structure.

Gene knockout is a powerful in vivo technique used to confirm gene function directly within the native producing organism. mdpi.com This process involves deleting or disrupting a specific gene within the BGC. The resulting mutant strain is then cultivated, and its metabolic profile is compared to the wild-type strain. nih.gov

If the deletion of a particular gene abolishes the production of this compound, it provides strong evidence for the gene's essential role in the pathway. rsc.org In some cases, knocking out a gene for a downstream tailoring enzyme can lead to the accumulation of a biosynthetic intermediate, which provides invaluable information about the sequence of the pathway. rsc.org This strategy has been successfully used to prove the function of PKS-NRPS genes in the biosynthesis of numerous fungal metabolites, including fusarin C and fusaridione A. nih.govrsc.org Likewise, deletion of genes in the native producer was a key step in elucidating the xenoacremone pathway. researchgate.net Conversely, overexpression of a pathway-specific transcription factor can be used to increase the expression of the entire BGC, boosting product yield and facilitating detection. nih.gov

Heterologous expression is a definitive technique for validating BGC function, especially for clusters that are "silent" or expressed at very low levels under standard laboratory conditions. researchgate.netnih.gov The strategy involves cloning the entire BGC from the native organism and introducing it into a well-characterized and genetically tractable host, such as the filamentous fungus Aspergillus nidulans. mdpi.comnih.govrsc.org

This "chassis" organism, which may have its own major secondary metabolite pathways deleted to provide a "clean" background, is then cultured to see if it produces the compound of interest. nih.gov The successful heterologous expression of the xen gene cluster in A. nidulans resulted in the production of xenoacremones A, B, and C, providing unequivocal proof that this BGC is responsible for their synthesis. researchgate.netcjnmcpu.com This approach not only confirms the function of the BGC but can also be a powerful engine for discovering new chemical diversity, as the host environment can sometimes lead to the production of novel analogues not seen in the original strain. cjnmcpu.com

Gene Knock-Out and Overexpression Studies

Environmental and Cultivation Factors Influencing Biosynthesis

The production of this compound is not static but is highly influenced by the environmental and nutritional conditions in which the producing fungus grows. The concept of "One Strain, Many Compounds" (OSMAC) highlights that a single fungal strain often possesses the genetic potential to produce a wide array of secondary metabolites, and the activation of the corresponding silent BGCs can be triggered by systematically altering cultivation parameters. researchgate.netnih.govmaejournal.com

Studies on Penicillium species have demonstrated the profound impact of the culture medium on the production of pyrrospirones and related compounds. nih.govmdpi.comnih.gov A striking example is the marine-derived fungus Penicillium sp. ZZ380. When cultured in a BMPM liquid medium, it produced a series of new pyrrospirones (C–I). mdpi.com However, when the same strain was grown in a different nutrient environment, Potato Dextrose Broth (PDB), its metabolic output shifted dramatically: the production of pyrrospirones ceased, and it instead produced the novel compound Penicipyrroether A. nih.govmdpi.com This demonstrates that nutrient composition is a critical switch that can toggle the expression of different BGCs.

Other factors known to influence alkaloid biosynthesis in Penicillium and other fungi include the specific carbohydrate source (e.g., mannitol (B672) vs. glucose), the concentration of trace elements like zinc and iron, and the level of aeration. nih.gov For instance, more intensive aeration might stimulate the growth of fungal biomass but can simultaneously suppress the production of certain alkaloids. nih.gov Therefore, optimizing culture conditions is a crucial and highly effective strategy for inducing and enhancing the production of this compound.

Table 1: Influence of Cultivation Medium on Metabolite Production in Penicillium sp. ZZ380

Fungal StrainCulture MediumMajor Compounds ProducedReference
Penicillium sp. ZZ380BMPM Liquid MediumPyrrospirones C, D, E, F, G, H, I mdpi.com
Penicillium sp. ZZ380Potato Dextrose Broth (PDB)Penicipyrroether A nih.govmdpi.com

Biological Activities and Molecular Target Investigations of Pyrrospirone B and Analogues

Apoptosis-Inducing and Cytotoxic Activities

Apoptosis Induction in Leukemia Cell Lines

Pyrrospirone B, isolated from the endophytic fungus Neonectria ramulariae Wollenw KS-246, has demonstrated the ability to induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.govresearchgate.net Alongside its analogue, Pyrrospirone A, it exhibited cytotoxic effects on this cell line. nih.govresearchgate.net Further research has indicated that related compounds, such as Pyrrocidine A, also induce apoptosis in HL-60 cells. mdpi.comsemanticscholar.org Pyrrocidine A's mechanism involves the activation of the Caspase-3/PARP signaling pathway in a manner independent of reactive oxygen species (ROS). semanticscholar.org Other related compounds, like embellicines A and B, have shown cytotoxic effects against K562 leukemia cells. semanticscholar.org Additionally, aburatubolactams, another class of related compounds, were found to be cytotoxic to five leukemia and lymphoma human tumor cell lines, inducing apoptosis with IC₅₀ values ranging from 0.3–1.9 µg/mL. mdpi.com

Antiproliferative Activity against Glioma Cell Lines (e.g., U87MG, U251, SHG44, C6)

This compound and its analogues have shown significant antiproliferative activity against various glioma cell lines. Pyrrospirone G, in particular, exhibits potent activity, with IC₅₀ values ranging from 1.06 to 8.52 μM against U87MG, U251, SHG44, and C6 glioma cells. researchgate.netnih.govmdpi.com Other pyrrospirones, including C, D, E, F, H, I, and J, have demonstrated moderate anti-glioma activity with IC₅₀ values generally between 7.44 and 26.64 μM. researchgate.netnih.govresearchgate.net

A structurally related analogue, penicipyrroether A, isolated from the same marine-derived fungus Penicillium sp. ZZ380, also showed potent antiproliferative activity against human glioma U87MG and U251 cells, with IC₅₀ values of 1.64–5.50 μM. mdpi.comtandfonline.comsemanticscholar.org Another analogue, penipyridinone B, displayed antiglioma activity with IC₅₀ values of 2.45 μM for U87MG cells and 11.40 μM for U251 cells. researchgate.netdntb.gov.ua

The antiproliferative activity of these compounds is a subject of ongoing research, with studies exploring their mechanisms of action. For instance, the antiglioma activity of questiomycin A and xanthocillin X, also isolated from Penicillium sp., may be linked to the promotion of reactive oxygen species (ROS) production, reduction of mitochondrial membrane potential, and enhancement of caspase-3 enzyme activity. researchgate.netresearchgate.netdntb.gov.ua

Antiproliferative Activity of Pyrrospirone Analogues against Glioma Cell Lines

Compound Cell Line(s) IC₅₀ (μM) Reference(s)
Pyrrospirone G U87MG, U251, SHG44, C6 1.06–8.52 researchgate.netnih.govmdpi.com
Pyrrospirones C, D, E, F, H, I, J U87MG, U251, SHG44, C6 7.44–26.64 researchgate.netnih.govresearchgate.net
Penicipyrroether A U87MG, U251 1.64–5.50 mdpi.comtandfonline.comsemanticscholar.org
Penipyridinone B U87MG, U251 2.45, 11.40 researchgate.netdntb.gov.ua
Questiomycin A U87MG, U251 13.65–22.56 researchgate.netresearchgate.net
Xanthocillin X U87MG, U251 13.65–16.33 mdpi.comresearchgate.net

Antimicrobial Spectrum of Activity

Antibacterial Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, MRSA)

This compound and its analogues have demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Pyrrospirones C, F, and I, isolated from the marine-derived fungus Penicillium sp. ZZ380, showed antimicrobial activity against MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 2.0 to 5.0 μg/mL. researchgate.net Pyrrocidine A, another related compound, also exhibited potent activity against Gram-positive bacteria, including drug-resistant strains. researchgate.net

The analogue penicipyrroether A displayed good antibacterial activity with a MIC value of 1.7 μg/mL against MRSA. mdpi.com Further studies on pyrrospirones K, L, M, and O showed antibacterial activity against S. aureus and MRSA. mdpi.com The varying effectiveness of different analogues suggests that slight structural modifications can significantly influence their antibacterial potency. semanticscholar.org

Antibacterial Activity of Pyrrospirone Analogues against Gram-Positive Pathogens

Compound Pathogen(s) MIC (μg/mL) Reference(s)
Pyrrospirones C, F, I MRSA 2.0–5.0 researchgate.net
Penicipyrroether A MRSA 1.7 mdpi.com
Pyrrospirones C-F, H, I MRSA 2.0–19.0 diva-portal.org
GKK1032C MRSA 1.6 mdpi.com
GKK1032A2 MRSA 3.2 mdpi.com

Antibacterial Activity against Gram-Negative Pathogens (e.g., Escherichia coli)

Several pyrrospirone analogues have shown a broad spectrum of antibacterial activity, extending to Gram-negative pathogens like Escherichia coli. Pyrrospirones C, F, and I exhibited antimicrobial activity against E. coli with MIC values between 2.0 and 5.0 μg/mL. researchgate.net This indicates a broad antibacterial spectrum for these compounds. mdpi.comnih.gov

The analogue penicipyrroether A was also found to be active against E. coli, with a MIC value of 3.0 μg/mL. mdpi.com Pyrrospirones K, L, M, and O, isolated from a soft-coral-derived Penicillium sp., also demonstrated antibacterial activity against E. coli. mdpi.com The difference in the cell envelope structure between Gram-positive and Gram-negative bacteria often leads to varied sensitivity, making the activity against both types noteworthy. vjs.ac.vn

**Antibacterial Activity of Pyrrospirone Analogues against *Escherichia coli***

Compound MIC (μg/mL) Reference(s)
Pyrrospirones C, F, I 2.0–5.0 researchgate.net
Penicipyrroether A 3.0 mdpi.com
Pyrrospirones C-F, H, I 2.0–19.0 diva-portal.org

Fungicidal Activity against Plant Pathogens

In addition to antibacterial and anticancer properties, some pyrrospirone-related compounds have shown fungicidal activity against plant pathogens. For instance, a related alkaloid demonstrated fungicidal activity against Alternaria brassicae and Colletotrichum gloeosporioides, with MIC values lower than the positive control, bleomycin. mdpi.com Another analogue, Lindgomycin, was active against the plant pathogenic fungus Septoria tritici. mdpi.com Penicibrocazines B and E, also structurally related, showed more potent fungicidal activity against the plant pathogen Gaeumannomyces graminis than the positive control, amphotericin B. mdpi.com However, it is noted that for pyrrospirones C-F and I, no fungicidal activity was detected in the conducted assays. mdpi.comnih.gov

Enzyme Inhibitory and Modulatory Activities

The biological activities of this compound and its analogues are linked to their ability to inhibit and modulate various enzymes. These interactions are crucial to their potential therapeutic effects, particularly in the context of cancer.

Inhibition of Protein Tyrosine Phosphatases (e.g., CD45, TCPTP, SHP1, PTP1B)

Several analogues of this compound have demonstrated inhibitory activity against protein tyrosine phosphatases (PTPs), a group of enzymes that play critical roles in cell signaling pathways. For instance, two related compounds were found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) in a dose-dependent manner, with IC50 values of 58.4 µM and 17.6 µM, respectively mdpi.com. Mechanistic studies of a related compound revealed a noncompetitive inhibition of PTP1B, indicating that it binds to a site on the enzyme different from the active site mdpi.com. Another analogue showed weak inhibitory activity against PTP1B with an IC50 value of 77.2 μM mdpi.com.

Furthermore, some merohemiterpenes, which share structural similarities with pyrrospirone precursors, have been reported to inhibit inosine-50-monophosphate dehydrogenase (IMPDH2), with IC50 values ranging from 0.59 to 24.68 µM mdpi.com. Penerpenes A and B, isolated from a marine-derived fungus, exhibited potent inhibitory activity against the protein tyrosine phosphatases PTP1B and T-cell protein tyrosine phosphatase (TCPTP) . In contrast, Penerpenes C and D from the same source did not show any inhibitory activity against these PTPs . Another compound, GKK1032B, isolated from Penicillium sp. SCSIO 41512, was also found to inhibit PTP1B with an IC50 value of 25 μM nih.gov.

CompoundTarget EnzymeIC50 Value (µM)
Analogue 1PTP1B58.4
Analogue 2PTP1B17.6
Analogue 3PTP1B77.2
Penerpene APTP1B, TCPTPPotent Inhibition
Penerpene BPTP1B, TCPTPPotent Inhibition
GKK1032BPTP1B25

Investigation of Other Potential Molecular Targets (e.g., related to ROS production, MMP, caspase activity for glioma effects)

The anti-glioma activity of compounds structurally related to pyrrospirones, such as questiomycin A and xanthocillin X, is thought to be associated with the promotion of reactive oxygen species (ROS) production, a decrease in mitochondrial membrane potential (MMP), and an increase in the activity of caspase-3 researchgate.netdntb.gov.uaresearchgate.net. The activation of caspases, a family of protease enzymes, is a key event in the induction of apoptosis (programmed cell death). For instance, treatment of glioma cells with a related compound led to an increase in the level of cleaved caspase-3, indicating the activation of the apoptotic pathway nih.gov.

The PI3K/AKT signaling pathway, which is often activated in glioma and is crucial for cell survival and proliferation, is another potential target nih.gov. The antitumor effects of some compounds are mediated through the induction of apoptosis, as evidenced by nuclear shrinkage, DNA condensation, and activation of both extrinsic (caspase-8) and intrinsic apoptotic pathways, indicated by the depolarization of the mitochondrial membrane potential nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of new, more potent analogues.

Correlation of Structural Modifications with Biological Potency

SAR studies on pyrrospirone analogues and related compounds have revealed that even minor structural changes can significantly impact their biological activity. For example, in a series of naphthalenic ansamycins, small structural modifications had a profound effect on their anti-glioma activities dntb.gov.ua.

In the case of pyrrospirone G, it demonstrated strong anti-glioma activity with IC50 values ranging from 1.06 to 8.52 μM across different glioma cell lines researchgate.netnih.gov. Other pyrrospirones, including C, D, E, F, H, I, and J, showed moderate anti-glioma activity researchgate.netnih.gov. The anti-glioma activity of penipyridinone B, a compound with a novel structural framework, was potent against U87MG and U251 glioma cells, with IC50 values of 2.45 μM and 11.40 μM, respectively researchgate.netdntb.gov.ua.

A study on various pyrrospirones isolated from a marine-derived fungus revealed a range of cytotoxic activities against human cancer cell lines A549 and HCT116, with IC50 values from 7.3 to 79.3 μM cjnmcpu.com. The presence of an oxime hydroxyl group in Pyrrospirone R, which has a complex polycyclic system, is a notable structural feature cjnmcpu.com.

CompoundCell LineIC50 Value (µM)
Pyrrospirone GU87MG, U251, SHG44, C61.06 - 8.52
Pyrrospirones C, D, E, F, H, I, JGlioma cells7.44 - 26.64
Penipyridinone BU87MG2.45
Penipyridinone BU25111.40

Application of In Silico Tools for SAR Prediction and Molecular Docking

In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are increasingly used to predict the biological activity of compounds and to understand their interactions with molecular targets nih.gov. Molecular docking simulations help to visualize the binding of a ligand to the active site of a receptor and to estimate the binding affinity nih.govmdpi.com. These computational methods can screen large libraries of compounds and prioritize them for further experimental testing nih.gov.

For instance, molecular docking studies have been used to evaluate the binding of flavonoids to the main protease of SARS-CoV-2, providing insights into their potential as viral inhibitors nih.gov. Similarly, in silico methods have been employed to identify potential fungicides by docking known commercial fungicides with target proteins nih.gov. While specific in silico studies on this compound are not detailed in the provided context, the application of these tools to related natural products underscores their importance in modern drug discovery for predicting interactions and guiding the synthesis of more effective derivatives mdpi.com.

Advanced Research Perspectives and Methodological Advancements

Application of Omics Technologies in Natural Product Research

Modern "omics" technologies offer a holistic view of the biological systems involved in the production and activity of natural products. For a compound like Pyrrospirone B, which originates from the endophytic fungus Neonectria ramulariae, these technologies are invaluable for discovery, characterization, and mechanistic studies. nih.gov

Metabolomics for Comprehensive Chemical Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for the comprehensive chemical profiling of fungal extracts. universiteitleiden.nl Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, combined with multivariate data analysis, allow for the rapid detection and comparison of metabolites in different samples. universiteitleiden.nlmdpi.com This approach is particularly useful in the context of the "One Strain, Many Compounds" (OSMAC) strategy, where varying culture conditions can induce the production of different secondary metabolites. mdpi.com

In the study of Penicillium species, which produce a vast array of bioactive compounds including various pyrrospirone analogues, metabolomics has been instrumental. researchgate.netacs.org For instance, metabolomics-driven approaches have successfully led to the discovery of new meroterpenoids from Penicillium ubiquetum and have been used to profile the secondary metabolites of Penicillium mallochii. acs.orgnih.gov Untargeted metabolomics can create a chemical fingerprint of a fungal extract, highlighting the presence of novel or known compounds, thus avoiding the time-consuming rediscovery of well-characterized molecules. researchgate.net

While a specific metabolomics study focused solely on this compound has not been detailed, this methodology could be applied to:

Optimize the culture conditions of Neonectria ramulariae for enhanced production of this compound.

Identify other related pyrrospirone analogues produced by the fungus.

Compare the metabolic profiles of wild-type and genetically modified strains to elucidate its biosynthetic pathway.

Proteomics and Transcriptomics for Mechanistic and Biosynthetic Insights

Proteomics and transcriptomics, the large-scale studies of proteins and RNA transcripts respectively, provide deep insights into the biological processes underlying natural product biosynthesis and their mechanisms of action. The biosynthesis of complex alkaloids like the decahydrofluorene-class, to which pyrrospirones belong, is known to involve polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes. cjnmcpu.com

Transcriptomic analysis can identify the genes encoding these biosynthetic enzymes, which are often clustered together in the fungal genome. By sequencing the transcriptome of Neonectria ramulariae under conditions where this compound is produced, researchers could identify the corresponding biosynthetic gene cluster. This has been successfully applied to other fungal natural products to link gene clusters to specific metabolites. researchgate.net

Proteomics can then be used to detect the expressed enzymes from these gene clusters, confirming their role in the biosynthetic pathway. Integrated analysis of transcriptomic and proteomic data has been shown to be a powerful approach to understand complex metabolic pathways in organisms like fungi. nih.gov

Furthermore, these "omics" approaches can be used to understand the mechanism of action of this compound. For example, treating human promyelocytic leukemia HL-60 cells with this compound and analyzing the subsequent changes in their transcriptome and proteome could reveal the cellular pathways affected by the compound, leading to the observed induction of apoptosis. nih.gov

Integration of Bioinformatics and Computational Chemistry in Discovery and Design

The integration of bioinformatics and computational chemistry has become indispensable in modern natural product research, from structure elucidation to predicting biological activity and understanding biosynthetic mechanisms. unimib.it For complex molecules like this compound, these computational tools offer significant advantages.

The absolute stereostructure of this compound was elucidated using a combination of spectroscopic methods, including 1D and 2D NMR techniques, and chemical transformations like the modified Mosher's method. nih.gov In the broader class of decahydrofluorene alkaloids, computational methods such as the calculation of electronic circular dichroism (ECD) spectra have been crucial for determining the absolute configurations of new analogues like Pyrrospirones K-Q and R-Y. cjnmcpu.comacs.org These computational approaches compare experimentally obtained ECD spectra with quantum chemically calculated spectra to confidently assign stereochemistry.

Bioinformatics plays a key role in identifying biosynthetic gene clusters for natural products in fungal genomes. researchgate.net By searching for conserved domains of enzymes like PKS and NRPS, researchers can pinpoint potential gene clusters responsible for producing compounds like this compound. This information is foundational for biosynthetic studies and for engineering the production of novel analogues. researchgate.net

Computational chemistry can also be used to model the interaction of this compound with its biological targets. Once the target is identified, molecular docking simulations can predict the binding mode and affinity of this compound, providing insights that can guide the design of more potent and selective derivatives.

Innovative Screening Platforms for High-Throughput Target Identification and Mode of Action Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.comevotec.com For natural products like this compound, HTS platforms are essential for identifying their molecular targets and for screening compound libraries for new bioactive molecules.

The discovery that this compound induces apoptosis in HL-60 cells opens the door for various HTS assays to elucidate its mechanism of action. nih.gov For instance, a high-throughput screen could be designed to identify the specific proteins in the apoptotic pathway that are modulated by this compound. Cell-based HTS assays using various cancer cell lines can also rapidly assess the broader anticancer potential of this compound and its analogues. selvita.com

Innovative screening platforms often employ miniaturized formats (e.g., 384- or 1536-well plates) and automated liquid handling robotics to increase throughput and reduce costs. bmglabtech.com A variety of detection methods, such as fluorescence, luminescence, and absorbance, can be used depending on the assay. selvita.com

In the context of glioma, for which other pyrrospirone analogues have shown activity, HTS platforms have been used to identify synergistic drug combinations. researchgate.netnih.govsemanticscholar.org A similar approach could be used to find drugs that enhance the apoptotic effects of this compound in leukemia cells.

Future Directions in the Discovery and Development of Pyrrospirone-Derived Bioactive Compounds

The unique chemical scaffold of this compound and its apoptosis-inducing activity make it a promising starting point for further drug discovery and development. nih.gov Future research will likely focus on several key areas:

Exploration of Analogue Space: The OSMAC approach, coupled with advanced metabolomics and genomic tools, will likely lead to the discovery of more Pyrrospirone analogues from Neonectria ramulariae and other related fungi. mdpi.com The total synthesis of this compound and its analogues, a significant challenge due to their complex structures, would provide access to larger quantities of these compounds for biological testing and enable the creation of novel derivatives with improved properties. nih.gov

Target Deconvolution and Mechanistic Studies: A crucial next step is the definitive identification of the molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics-based approaches, and yeast three-hybrid systems can be employed for this purpose. A deeper understanding of its mechanism of apoptosis induction in HL-60 cells is also needed. nih.gov

Biosynthetic Engineering: Once the biosynthetic gene cluster for this compound is identified and characterized, it can be manipulated using synthetic biology tools to produce novel analogues. This could involve gene knockouts, gene expression modulation, or the introduction of genes from other pathways to create hybrid molecules with enhanced or novel bioactivities.

Advanced Screening and Lead Optimization: The development of more sophisticated and physiologically relevant screening models, such as 3D cell cultures and organoids, will provide a more accurate assessment of the therapeutic potential of pyrrospirone-derived compounds. Hits from these screens will be subjected to medicinal chemistry campaigns to optimize their potency, selectivity, and pharmacokinetic properties.

The continued application of these advanced research perspectives holds great promise for unlocking the full therapeutic potential of this compound and its chemical relatives, potentially leading to the development of new treatments for diseases such as leukemia.

Q & A

Q. What experimental methodologies are used to isolate Pyrrospirone B from marine-derived Penicillium species?

Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography, HPLC, or TLC. Bioassay-guided fractionation is critical to identify bioactive fractions. Structural confirmation relies on spectroscopic data (NMR, MS) and comparison with known analogs .

Q. How is the chemical structure of this compound elucidated, and what spectroscopic techniques are prioritized?

Answer: Key techniques include 1D/2D NMR (e.g., 1^1H NMR, 13^{13}C NMR, 1^1H-1^1H COSY, HMBC) for determining connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Regression analysis of calculated vs. experimental 13^{13}C NMR shifts validates structural assignments .

Q. What in vitro assays are commonly used to evaluate this compound's bioactivity?

Answer: Anticancer activity is assessed via cytotoxicity assays (e.g., MTT or SRB against cancer cell lines). Antibacterial activity uses agar diffusion or microdilution methods. Antioxidant potential is tested via DPPH radical scavenging. Dose-response curves and IC50_{50} values quantify efficacy .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound's reported bioactivity across studies?

Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). Standardize protocols using guidelines like OECD or CLSI. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across independent labs. Meta-analyses of raw data can identify confounding variables .

Q. What challenges arise in the total synthesis of this compound, and how are stereochemical complexities addressed?

Answer: Key hurdles include constructing the spiroketal core and achieving correct stereochemistry. Retrosynthetic analysis guides fragment coupling (e.g., aldol reactions, asymmetric catalysis). Computational modeling (DFT) predicts stable conformers, while chiral HPLC or Mosher ester analysis resolves enantiomers .

Q. How should researchers optimize this compound's yield in fermentation cultures of Penicillium species?

Answer: Use response surface methodology (RSM) to test variables like media composition (carbon/nitrogen sources), pH, temperature, and aeration. Metabolomic profiling identifies stress-induced secondary metabolite production. Scale-up requires bioreactor optimization for shear stress and oxygen transfer .

Q. What strategies validate this compound's mechanism of action in complex biological systems?

Answer: Combine omics approaches (transcriptomics/proteomics) to identify target pathways. CRISPR-Cas9 knockout models confirm gene dependency. Molecular docking predicts protein binding sites, validated via SPR or ITC for affinity measurements. In vivo models (e.g., zebrafish/xenografts) assess bioavailability and toxicity .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound's spectroscopic data?

Answer: Adhere to standardized NMR acquisition parameters (e.g., solvent, temperature, referencing). Deposit raw spectral data in repositories like Zenodo. Cross-validate with independent synthetic samples or commercial standards (if available) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Answer: Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50_{50}/IC50_{50}. Bayesian methods account for variability in biological replicates. Sensitivity analyses test robustness against outliers .

Q. How should conflicting data on this compound's stability be addressed in formulation studies?

Answer: Conduct accelerated stability testing under ICH guidelines (e.g., Q1A). Monitor degradation products via LC-MS. Excipient compatibility studies (DSC/TGA) identify stabilizing agents. Publish full experimental conditions (pH, light exposure) to aid replication .

Data Presentation and Ethical Standards

Q. What criteria determine the inclusion of this compound's spectral data in supplementary materials?

Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): include raw NMR/FID files for novel compounds. For known analogs, cite prior literature. Annotate spectra with key peaks (δ values, coupling constants) .

Q. How to ethically handle discrepancies between this compound's in vitro and in vivo efficacy data?

Answer: Transparently report negative results in preclinical studies. Use ARRIVE guidelines for animal research. Disclose conflicts of interest and funding sources. Share datasets via FAIR principles to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.